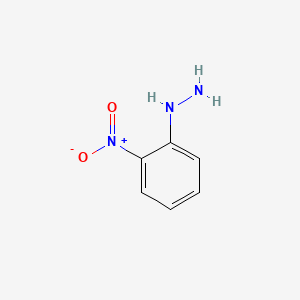

2-Nitrophenylhydrazine

描述

Overview of Hydrazine (B178648) Derivatives in Chemical Science

Hydrazine derivatives are a significant class of organic compounds characterized by the presence of a nitrogen-nitrogen single bond. They are derived from hydrazine (N₂H₄) by replacing one or more hydrogen atoms with organic substituents. iscientific.org This class of compounds is of immense scientific interest due to its versatile chemical reactivity and wide range of applications. wiley.com

Hydrazine derivatives, including hydrazides and hydrazones, are fundamental building blocks in organic synthesis. iscientific.orgmdpi.com They serve as important intermediates for the creation of various heterocyclic compounds, which are core structures in many biologically active molecules. mdpi.com The reactivity of the hydrazine functional group allows for a variety of chemical transformations, making these compounds valuable synthons for constructing more complex molecular architectures. mdpi.comchemimpex.com

In the realm of medicinal chemistry, hydrazine derivatives have been extensively investigated for their potential pharmacological activities. Research has shown that these compounds exhibit a broad spectrum of biological effects. iscientific.orgnih.gov Furthermore, hydrazine derivatives are utilized in the development of agrochemicals, such as biodegradable pesticides and herbicides. wiley.com Their applications also extend to material science, where they are used in the synthesis of dyes and polymers. chemimpex.com

The formation of hydrazones, through the condensation reaction of hydrazines with aldehydes and ketones, is a key reaction in analytical chemistry. mdpi.comchemimpex.com This reaction is widely used for the detection, quantification, and characterization of carbonyl compounds. chemimpex.com

Significance of the Nitro Group in the ortho-Position

The presence and position of substituents on the phenyl ring of a phenylhydrazine (B124118) molecule significantly influence its chemical properties and reactivity. The nitro group (NO₂) is a strong electron-withdrawing group. When placed at the ortho-position (position 2) of the phenyl ring, as in 2-nitrophenylhydrazine, it exerts distinct electronic and steric effects that modulate the compound's reactivity.

The electron-withdrawing nature of the ortho-nitro group decreases the electron density on the hydrazine moiety. This electronic effect makes the terminal nitrogen atom of the hydrazine group more nucleophilic, thereby influencing its reactivity in condensation reactions.

A key feature of the ortho-substitution is the potential for intramolecular hydrogen bonding. In this compound, an intramolecular hydrogen bond can form between the N-H of the hydrazine group and one of the oxygen atoms of the nitro group. iucr.org This interaction helps to stabilize the molecular configuration and can influence the compound's conformational preferences and physical properties.

The position of the nitro group also affects the reactivity in other ways. For instance, in oxidation reactions, substitution at the ortho-position can facilitate the formation of a chelate with a metal center, leading to an increased reaction rate compared to its para-substituted isomer. This highlights the unique role of the ortho-nitro group in directing the outcome of chemical transformations.

Scope and Research Focus for this compound

This compound is a versatile reagent with a well-defined scope of applications in academic and industrial research. A primary area of focus is its use as a derivatizing agent in analytical chemistry. chemimpex.com It reacts with carbonyl compounds (aldehydes and ketones) and carboxylic acids to form stable, colored, or UV-active derivatives known as 2-nitrophenylhydrazones and 2-nitrophenylhydrazides, respectively. chemimpex.comjst.go.jpresearchgate.net This property is extensively utilized for the sensitive detection and quantification of these functional groups in various samples using techniques like spectrophotometry and high-performance liquid chromatography (HPLC). jst.go.jpresearchgate.netoup.comnih.gov

The applications of this compound as a derivatizing agent are diverse, spanning several fields:

Biomedical and Pharmaceutical Analysis: It is used for the determination of biologically important molecules such as fatty acids, pyruvic acid, and biotin (B1667282). jst.go.jpoup.comacs.orgresearchgate.net It has also been employed in the analysis of pharmaceutical compounds like ursodeoxycholic acid. oup.comnih.gov

Food Chemistry: The compound is used for the analysis of fatty acids in fats and oils. oup.com

Environmental Analysis: It aids in the determination of organic acids in various environmental samples. researchgate.net

Beyond its role in analytical chemistry, this compound serves as a crucial building block in organic synthesis. chemimpex.com It is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The reactivity of both the hydrazine and the nitro group allows for a range of chemical modifications, making it a valuable intermediate in the preparation of more complex molecules, including those with potential applications in pharmaceuticals and dyes. chemimpex.comresearchgate.net

Current and future research continues to explore new applications for this compound, including its use in proteomics to improve the analysis of peptides by mass spectrometry and in the development of novel analytical methods for a wider range of analytes. acs.org

Traditional Synthesis Routes

The classical and most common method for preparing this compound involves a multi-step process starting from 2-Nitroaniline (B44862). google.com This synthesis is centered around the formation of a diazonium salt, which is subsequently reduced and hydrolyzed.

The conversion of 2-Nitroaniline to this compound is a foundational synthetic sequence in organic chemistry. google.com The process is typically carried out in three main stages.

The initial step is the diazotization of 2-Nitroaniline. wikipedia.orgprepchem.com This reaction involves treating the primary aromatic amine with nitrous acid, which is unstable and therefore generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid. lkouniv.ac.inmasterorganicchemistry.com The presence of the electron-withdrawing nitro group on the aromatic ring decreases the nucleophilicity of the amino nitrogen, making the diazotization of nitroanilines more challenging compared to aniline (B41778) itself. lkouniv.ac.in The reaction is performed at low temperatures, typically between 0°C and 5°C, to ensure the stability of the resulting 2-nitrobenzenediazonium (B1203363) chloride salt. prepchem.comgoogle.com

Following diazotization, the diazonium salt is reduced to form the corresponding hydrazine. A common reducing agent for this step is sodium bisulfite or sodium metabisulfite (B1197395) in a cooled solution. google.comprepchem.com The diazonium salt solution is carefully added to the reducing agent solution while maintaining a controlled temperature and pH. google.comprepchem.com In one described method, the diazonium solution is made slightly acidic before being poured into a solution of sodium bisulfite and sodium hydroxide. prepchem.com This forms an intermediate, the potassium salt of nitrophenylhydrazinedisulfonic acid, which precipitates upon the addition of potassium chloride. prepchem.com

The final stage involves the acid-catalyzed hydrolysis of the intermediate to yield the desired product. The filtered intermediate paste is treated with concentrated hydrochloric acid. prepchem.com This mixture is often warmed on a water bath to facilitate the conversion into orange-red crystals of this compound hydrochloride. prepchem.comyoutube.comchemimpex.com The free base, this compound, can be obtained by treating the hydrochloride salt with a base such as sodium acetate (B1210297). prepchem.com The final product can be purified by recrystallization from alcohol. prepchem.com

Table 1: Overview of Traditional Synthesis of this compound

| Step | Starting Material | Reagents | Key Conditions | Product | Reported Yield |

| Diazotization | 2-Nitroaniline | Sodium Nitrite, Hydrochloric Acid | 0-5°C | 2-Nitrobenzenediazonium chloride | - |

| Reduction | 2-Nitrobenzenediazonium chloride | Sodium Bisulfite, Sodium Hydroxide, Potassium Chloride | <10°C, Neutral pH | Potassium nitrophenylhydrazinedisulfonate | - |

| Hydrolysis | Potassium nitrophenylhydrazinedisulfonate | Concentrated Hydrochloric Acid | Warming on a water bath | This compound | 70-80% prepchem.com |

Synthesis from 2-Nitroaniline via Diazotization and Reduction

Reduction of Diazonium Salt to Hydrazine Moiety

Modern and Improved Synthetic Strategies

In response to the limitations of classical methods, research has focused on developing more efficient, cost-effective, and environmentally benign synthetic routes.

One modern approach involves a copper-catalyzed coupling reaction. chemicalbook.com This method utilizes a reaction between an aryl halide (such as 2-nitro-1-iodobenzene or 2-nitrochlorobenzene), hydrazine hydrate, and a copper(I) iodide catalyst in the presence of a base like potassium phosphate (B84403). researchgate.netchemicalbook.com The reaction is typically performed in a solvent such as PEG-400 under an inert atmosphere at elevated temperatures (e.g., 120°C) for several hours. chemicalbook.com These methods can offer good yields and may avoid the sensitive diazonium salt intermediate.

Other modern synthetic principles being applied to related syntheses include the use of microwave irradiation to dramatically reduce reaction times and the exploration of "green" chemistry approaches, such as performing reactions in aqueous media to simplify procedures and reduce the use of volatile organic solvents. rsc.orgresearchgate.net For instance, a patented method describes an improved process using sodium metabisulfite as the reducing agent under specific pH (7-9) and temperature (10-35°C) conditions, claiming high product purity and lower production costs. google.com Such strategies aim to make the synthesis of this compound and its derivatives more rapid, efficient, and sustainable.

Table 2: Example of a Modern Synthetic Approach

| Method | Starting Material | Reagents/Catalyst | Key Conditions |

| Copper-Catalyzed Coupling | Aryl Halide (e.g., 2-nitrochlorobenzene) | Hydrazine Hydrate, Copper(I) Iodide (CuI), Potassium Phosphate | 120°C, 6 hours, Inert Atmosphere chemicalbook.com |

Use of Sodium Metabisulfite as a Reducing Agent

A common and established method for preparing this compound involves the use of 2-nitroaniline as the starting material. The synthesis proceeds through a diazotization reaction, followed by a reduction and subsequent hydrolysis. In this pathway, sodium metabisulfite (Na₂S₂O₅), also referred to as sodium pyrosulfite, serves as the key reducing agent. google.comgoogle.com

The general process begins with the diazotization of o-nitroaniline using sodium nitrite in an acidic medium (typically hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. prepchem.comchemicalbook.com This intermediate is then added to a solution of the reducing agent.

A patented method specifies that the reduction reaction using sodium metabisulfite is carried out at a temperature between 10 and 35 °C and a pH of 7 to 9. google.com The resulting product is then obtained through hydrolysis. This particular method is noted for producing this compound with high purity and at a low production cost. google.com Another variation involves treating the diazotized o-nitroaniline with a sodium bisulfite solution, followed by precipitation with potassium chloride and subsequent hydrolysis with concentrated hydrochloric acid. prepchem.com The final product can be purified by recrystallization from alcohol to yield pure o-nitrophenylhydrazine as brown plates. prepchem.com

Table 1: Reaction Conditions for this compound Synthesis via Sodium Metabisulfite Reduction

| Parameter | Condition | Source(s) |

| Starting Material | 2-Nitroaniline | google.comprepchem.com |

| Key Reagents | Sodium Nitrite, Hydrochloric Acid, Sodium Metabisulfite | google.comprepchem.comchemicalbook.com |

| Diazotization Temp. | 0–5 °C | prepchem.comchemicalbook.com |

| Reduction Temp. | 10–35 °C | google.com |

| Reduction pH | 7–9 | google.com |

| Final Step | Hydrolysis | google.comprepchem.com |

Synthesis from 1-Iodo-2-nitrobenzene (B31338) with Copper(I) Iodide Catalysis

An alternative synthetic route to aryl hydrazines, including this compound, involves the copper-catalyzed coupling of aryl halides with hydrazine. chemicalbook.com Specifically, 1-iodo-2-nitrobenzene can be used as the starting material in a reaction catalyzed by copper(I) iodide (CuI). chemicalbook.comchemicalbook.com

The general procedure for this synthesis involves reacting the aryl halide (1.0 mmol), in this case, 1-iodo-2-nitrobenzene, with CuI (0.1 mmol), sodium phosphate (Na₃PO₄, 2.0 mmol), and 85% aqueous hydrazine (1 mL). chemicalbook.com The reaction is typically conducted in polyethylene (B3416737) glycol (PEG-400) as the solvent and carried out in a sealed tube under an argon atmosphere at 120 °C. chemicalbook.com The reaction proceeds until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC). chemicalbook.com This method represents a direct way to form the N-aryl bond, providing an important alternative to the classical diazotization-reduction sequence.

Solvent-Free Synthesis Approaches

In line with the principles of green chemistry, solvent-free methods for the synthesis of hydrazone derivatives of phenylhydrazines have been developed. These techniques, often employing mechanochemistry such as ball-milling, offer significant environmental advantages. discoveryjournals.orgsciforum.net

Solvent-free synthesis of hydrazones can be achieved by the direct condensation of a hydrazine with an aldehyde or ketone. discoveryjournals.orgresearchgate.net For instance, the reaction between equimolar amounts of p-nitrophenyl hydrazine and various aromatic aldehydes can be completed in just 2-5 minutes at room temperature without the need for a solvent or catalyst. discoveryjournals.org The workup is often simple, involving washing the product with dilute hydrochloric acid, water, and ethanol (B145695) to afford pure, unsolvated products in moderate to high yields. discoveryjournals.orgresearchgate.net

The key advantages of these solvent-free approaches include:

Elimination of organic solvents. discoveryjournals.org

Rapid reaction times. discoveryjournals.orgresearchgate.net

High efficiency and reproducibility. discoveryjournals.orgresearchgate.net

Simple and efficient workup procedures. discoveryjournals.orgresearchgate.net

Often catalyst-free conditions. discoveryjournals.orgresearchgate.net

Eco-friendly and Efficient Methods

Eco-friendly and efficient synthetic methods aim to reduce waste, energy consumption, and the use of hazardous materials. The solvent-free approaches described previously are a prime example of such "green" methods. preprints.orgresearchgate.net

Microwave-assisted synthesis is another technique that aligns with green chemistry principles, often leading to shorter reaction times and higher yields compared to conventional heating. tsijournals.com The synthesis of pyrazoline derivatives from chalcones and phenylhydrazines has been successfully carried out under solvent-free microwave irradiation, resulting in good yields and clean reactions. tsijournals.com

The efficiency of a synthetic method can also be evaluated through its simplicity and the purity of the final product. Methods that are catalyst-free, proceed rapidly at room temperature, and yield pure products without the need for extensive purification (like column chromatography) are considered highly efficient and environmentally friendly. discoveryjournals.orgdiscoveryjournals.org The development of such convenient and sustainable synthetic techniques is a significant focus in modern organic chemistry. discoveryjournals.orgresearchgate.net

Formation of Hydrazide Derivatives

This compound is a valuable reagent for the derivatization of other functional groups, particularly carboxylic acids.

Coupling with Carboxylic Acids to Form Acid Hydrazides

This compound reacts with carboxylic acids to form stable N-(2-nitrophenyl) acid hydrazide derivatives. jst.go.jpresearchgate.net This reaction is particularly useful in analytical chemistry for the detection and quantification of carboxylic acids, including short-chain fatty acids, in complex biological or industrial samples. researchgate.net The derivatization enhances the detectability of the acids, especially in techniques like High-Performance Liquid Chromatography (HPLC). jst.go.jpresearchgate.net

The direct reaction between a carboxylic acid and a hydrazine is generally not feasible because the basic hydrazine will deprotonate the acid, forming a resonance-stabilized and unreactive carboxylate anion. echemi.com Therefore, the carboxylic acid must first be "activated" using a coupling agent.

Role of Dicyclohexylcarbodiimide (B1669883) as Coupling Agent

Dicyclohexylcarbodiimide (DCC) is a widely used and effective coupling agent for the formation of amide and ester bonds, and it plays a crucial role in the synthesis of acid hydrazides from carboxylic acids and hydrazines. aocs.orgthieme-connect.deenamine.net

The mechanism involves the activation of the carboxylic acid by DCC. The carboxylic acid adds across one of the C=N double bonds of DCC to form a highly reactive O-acylisourea intermediate. thieme-connect.dewikipedia.org This intermediate is a potent acylating agent. The nucleophilic this compound then attacks the electrophilic carbonyl carbon of the O-acylisourea. aocs.org This leads to the formation of the desired acid hydrazide and a byproduct, N,N'-dicyclohexylurea (DCU). thieme-connect.de DCU is a solid that is insoluble in most common organic solvents and can be easily removed from the reaction mixture by filtration. thieme-connect.de The use of DCC allows the reaction to proceed under mild, room-temperature conditions. thieme-connect.de In some cases, the addition of pyridine (B92270) has been shown to enhance the coupling reaction. jst.go.jp

Structure

3D Structure

属性

IUPAC Name |

(2-nitrophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-8-5-3-1-2-4-6(5)9(10)11/h1-4,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBUNLLUASHNDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6293-87-4 (mono-hydrochloride) | |

| Record name | 2-Nitrophenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30184423 | |

| Record name | 2-Nitrophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-19-3 | |

| Record name | (2-Nitrophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrophenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrophenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Nitrophenylhydrazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZE2KHJ2WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Reaction of 2-Nitrophenylhydrazine

The use of pyridine (B92270) as a catalyst is a well-established practice in organic synthesis, particularly in reactions involving the formation of hydrazones from hydrazine (B178648) derivatives such as this compound. Pyridine's efficacy as a catalyst stems from its basic nature and its ability to act as a proton acceptor, thereby enhancing the nucleophilicity of the hydrazine and facilitating the reaction with carbonyl compounds.

In the context of reactions involving this compound, pyridine is often employed to optimize reaction conditions, leading to higher yields and faster reaction rates. This is particularly evident in derivatization reactions where this compound is used as a reagent for the detection and analysis of aldehydes and ketones. The mechanism of hydrazone formation involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule. Pyridine can catalyze this reaction by deprotonating the hydrazine, making it a more potent nucleophile. researchgate.net This catalytic role is crucial, especially when dealing with less reactive carbonyl compounds.

A comparative study on the synthesis of 2-phenyl-benzo[d] google.comjocpr.comoxazin-4-one derivatives highlighted the superior catalytic activity of pyridine over another common organic base, triethylamine (B128534). The research demonstrated that using pure pyridine as a catalyst resulted in significantly higher product yields compared to reactions where triethylamine was used. jocpr.com This enhanced efficiency is attributed to pyridine's planar structure and the unhindered nature of the electron pair on its nitrogen atom, which does not participate in resonance. jocpr.com

Furthermore, in the derivatization of fatty acids using this compound, pyridine is used in conjunction with a coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), to facilitate the formation of 2-nitrophenylhydrazides. researchgate.net In this system, pyridine likely acts as a base to neutralize the HCl generated and to maintain an optimal pH for the reaction to proceed efficiently. A patent for the determination of small-molecule halogenated carboxylic acids also describes the use of this compound as a derivatization reagent under the catalytic activation of pyridine and EDC. google.com

The following interactive data table summarizes the comparative yields of a model reaction, the synthesis of 2-(4-nitrophenyl)-4H-benzo[d] google.comjocpr.comoxazin-4-one, using different catalyst systems. This data, extrapolated from related syntheses, illustrates the significant enhancement in product yield when pyridine is used as the sole catalyst. jocpr.com

| Catalyst System | Catalyst Ratio (mol) | Product Yield (%) |

|---|---|---|

| Triethylamine | 100% | 11.5 |

| Pyridine : Triethylamine | 1 : 4 | 23 |

| Pyridine : Triethylamine | 1 : 1 | 35 |

| Pyridine | 100% | 46 |

The data clearly indicates a trend of increasing product yield with a higher proportion of pyridine in the catalyst system, culminating in the highest yield when pure pyridine is used. This underscores the significant role of pyridine in enhancing the efficiency of reactions involving the formation of derivatives from nitrophenyl-substituted compounds.

Reactivity and Reaction Mechanisms

Role in Schiff Base Formation

The condensation reaction of 2-nitrophenylhydrazine with aldehydes and ketones is a classic example of Schiff base formation. saudijournals.comunn.edu.ng Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. The resulting 2-nitrophenylhydrazones are a specific type of Schiff base. nih.goviucr.org These compounds have garnered significant interest due to their coordination chemistry and potential biological activities. iucr.orgiosrjournals.org The synthesis of these Schiff bases is typically achieved through a condensation reaction in a suitable solvent like ethanol (B145695), often with heating. nih.goviosrjournals.org

The formation of Schiff base metal complexes derived from this compound has also been reported. saudijournals.com In these reactions, the Schiff base acts as a ligand, coordinating with metal ions. saudijournals.com

Participation in Cyclization Reactions for Heterocyclic Synthesis

This compound and its derivatives are valuable precursors in the synthesis of various heterocyclic compounds. quimicaorganica.org Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in the ring. nih.gov The reactivity of the hydrazine (B178648) moiety allows it to participate in cyclization reactions, forming rings with multiple heteroatoms. quimicaorganica.org

For instance, this compound can be used to synthesize pyrazole (B372694) derivatives. researchgate.net Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms. The reaction of a 1,3-dicarbonyl compound with a hydrazine, such as this compound, is a common method for constructing the pyrazole ring. quimicaorganica.org Additionally, chalcone (B49325) derivatives have been reacted with 2,4-dinitrophenylhydrazine (B122626) to yield pyrazole derivatives. researchgate.net The synthesis of various nitrogen-containing heterocycles is an active area of research, with methods being developed in greener solvents like water and polyethylene (B3416737) glycol (PEG). mdpi.com

| Reactant(s) with this compound Derivative | Resulting Heterocyclic Compound |

| 1,3-Dicarbonyl compound | Pyrazole derivative quimicaorganica.org |

| Furan-2,3-dione and N-Benzylidene-N'-(3-nitrophenyl) hydrazine | 1H-pyrazole-3-carboxylic acid derivative researchgate.net |

| Chalcone derivative | Pyrazole derivative researchgate.net |

Formation of Pyrazoles

This compound is a key building block in the synthesis of pyrazole derivatives. The classical approach involves the condensation reaction of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents. The reaction proceeds through an initial nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring.

For instance, the reaction of this compound with various β-keto acetals leads to the formation of isomerically pure 1-(2-nitrophenyl)pyrazoles. This method offers a controlled synthesis, which is a significant advantage over other pyrazole syntheses that might produce a mixture of isomers. The reaction can be performed in a stepwise manner to ensure the formation of a single, pure product.

A notable application of this compound in pyrazole synthesis is its reaction with 2,4-dinitrophenylhydrazine, malononitrile, and various aldehydes in a deep eutectic solvent (DES) to produce polysubstituted pyrazoles. Furthermore, the condensation of this compound with chalcone-type compounds can also yield pyrazole derivatives.

| Reactants | Product | Reaction Conditions | Reference |

| This compound, β-Keto acetals | 1-(2-nitrophenyl)pyrazoles | Two-step synthesis for isomeric purity | |

| This compound, Malononitrile, Aldehydes | Polysubstituted pyrazoles | Deep eutectic solvent (DES) |

Formation of Thiazoles

The synthesis of thiazole (B1198619) derivatives can be achieved using this compound, although it is often a multi-step process where the hydrazine moiety is first incorporated into a thiosemicarbazide (B42300) or a similar intermediate. The Hantzsch thiazole synthesis is a well-known method for the formation of the thiazole ring. While direct reaction of this compound with α-haloketones does not typically yield thiazoles, its derivatives are instrumental.

For example, this compound can be converted to a corresponding thiosemicarbazide, which then reacts with an α-haloketone. The mechanism involves the nucleophilic attack of the sulfur atom on the α-carbon of the haloketone, followed by cyclization through the attack of a hydrazine nitrogen on the carbonyl carbon, and subsequent dehydration to form the thiazole ring. The reaction of chalcone derivatives with thiosemicarbazide followed by cyclization is another route to substituted thiazoles where a phenylhydrazine (B124118) moiety can be incorporated.

Formation of 1,2,3-Triazoles

This compound can serve as a precursor for the formation of 1,2,3-triazole rings. One of the prominent reactions is the intramolecular cyclization of 2-nitrophenylhydrazones. When this compound is reacted with a compound containing an activated methylene (B1212753) group adjacent to a carbonyl or cyano group, the resulting hydrazone can undergo cyclization.

A key transformation involves the treatment of 2-nitrophenylhydrazines with a base, leading to the formation of benzotriazol-1-ols through an intramolecular cyclization. nih.gov This product exists in a tautomeric equilibrium with 1H-benzotriazole 3-oxide. nih.gov The position of this equilibrium is dependent on the solvent. nih.gov

The synthesis of 1,2,3-triazoles can also be achieved through the reaction of azides with alkynes in what is known as the Huisgen 1,3-dipolar cycloaddition. While this compound itself is not a direct participant in the cycloaddition, it can be a precursor to the necessary azide (B81097) functionality.

Formation of 1,2,3-Thiadiazoles

The direct synthesis of 1,2,3-thiadiazoles from this compound is not a commonly reported transformation. The Hurd-Mori synthesis is a well-established method for preparing 1,2,3-thiadiazoles, which involves the reaction of α-methylene ketone hydrazones with thionyl chloride. rsc.org In principle, a 2-nitrophenylhydrazone of a suitable ketone could be subjected to these conditions. The mechanism involves the reaction of the hydrazone with thionyl chloride to form a thiazoline (B8809763) intermediate, which then eliminates water to give the aromatic 1,2,3-thiadiazole (B1210528) ring. However, specific examples starting directly from this compound are not prevalent in the surveyed literature.

Formation of 1,2,4-Triazines

This compound is a valuable precursor for the synthesis of 1,2,4-benzotriazines. A general method involves the reaction of this compound with α-dicarbonyl compounds or their equivalents to form 2-nitrophenylhydrazones. These intermediates can then undergo reductive cyclization to form the 1,2,4-triazine (B1199460) ring system.

For example, this compound reacts with compounds like D-arabinose, D-galactose, and D-galacturonic acid to form the corresponding 2-nitrophenylhydrazones. researchgate.net Catalytic hydrogenation of the nitro group in these hydrazones leads to the formation of the corresponding 2-aminophenylhydrazones, which then cyclize to form 3-substituted 1,2,3,4-tetrahydro-1,2,4-benzotriazines. researchgate.net These can be subsequently oxidized to the fully aromatic 1,2,4-benzotriazines. researchgate.net

| Precursor | Intermediate | Product | Reaction Sequence | Reference |

| This compound and α-dicarbonyl compound | 2-Nitrophenylhydrazone | 1,2,4-Benzotriazine | 1. Formation of hydrazone, 2. Reduction of nitro group, 3. Cyclization, 4. Oxidation | researchgate.net |

Redox Reactions and Precursor Transformations

The presence of both a reducible nitro group and an oxidizable hydrazine group makes this compound a participant in a variety of redox reactions. These reactions are not only of mechanistic interest but also serve as important transformations for creating new precursors for organic synthesis.

The oxidation of phenylhydrazines, including nitrophenyl-substituted derivatives, has been studied using various oxidizing agents such as potassium hexacyanoferrate(III) and thallium(III). rsc.org The oxidation of p-nitrophenylhydrazine with potassium hexacyanoferrate(III) in acidic media proceeds through aryldiazene and diazonium ion intermediates to yield substituted azobenzenes and anilines as final products. rsc.org The reaction stoichiometry is typically 2-3 moles of the oxidizing agent per mole of the arylhydrazine. rsc.org The electrochemical oxidation of keto steroids derivatized with nitrophenylhydrazines has also been investigated, highlighting the electrochemical activity of the hydrazone moiety.

Conversely, the nitro group of this compound is readily reduced. Catalytic hydrogenation is a common method to convert the nitro group to an amino group, forming 2-aminophenylhydrazine. This transformation is a key step in the synthesis of 1,2,4-benzotriazines as mentioned previously. researchgate.net The reduction of the nitro group can also be achieved using other reducing agents. For instance, a method for preparing this compound involves the diazotization of 2-nitroaniline (B44862) followed by a reduction reaction using sodium metabisulfite (B1197395). google.com

The ability to selectively perform redox reactions on either the nitro or the hydrazine group allows for the transformation of this compound into a range of valuable intermediates for further synthetic elaboration.

Derivatization Reactions for Analytical and Mechanistic Studies

This compound is widely used as a derivatizing agent in analytical chemistry, particularly for the analysis of carbonyl compounds (aldehydes and ketones) and carboxylic acids. nih.govbeilstein-journals.org The reaction of this compound with a carbonyl compound forms a stable, colored, and often crystalline 2-nitrophenylhydrazone derivative. These derivatives have characteristic melting points and can be readily detected and quantified using techniques such as high-performance liquid chromatography (HPLC) with UV-Vis or mass spectrometry (MS) detection. beilstein-journals.org

The derivatization of carboxylic acids with this compound requires a coupling agent, such as a carbodiimide (B86325), to facilitate the formation of the corresponding acid hydrazide. These derivatives enhance the chromatographic properties and detection sensitivity of the parent carboxylic acids.

These derivatization reactions are also valuable tools for mechanistic studies. The formation of 2-nitrophenylhydrazones can lead to the formation of E and Z stereoisomers. The study of the conditions that influence the ratio of these isomers, such as pH, can provide insights into the reaction mechanism. For example, it has been shown that under acidic conditions, an equilibrium between the E and Z isomers of some dinitrophenylhydrazones can be established. This isomerization is an important consideration in quantitative analytical methods.

Furthermore, the electrochemical behavior of these derivatives can be studied to understand the redox properties of the parent molecules. The oxidation of keto steroids derivatized with nitrophenylhydrazines has been explored to develop analytical methods and to understand the mechanistic aspects of their electrochemical oxidation.

| Analyte | Derivatizing Agent | Derivative | Analytical Technique | Mechanistic Insight |

| Aldehydes, Ketones | This compound | 2-Nitrophenylhydrazone | HPLC-UV/Vis, LC-MS | Formation and isomerization of E/Z isomers |

| Carboxylic Acids | This compound (with carbodiimide) | 2-Nitrophenylhydrazide | HPLC-UV/Vis, LC-MS | Enhanced detection and separation |

| Keto steroids | This compound | 2-Nitrophenylhydrazone | Electrochemical methods | Electrochemical oxidation mechanisms |

Derivatization of Fatty Acids to 2-Nitrophenylhydrazides

This compound (2-NPH) is a key derivatizing agent used in analytical chemistry to enhance the detection and quantification of fatty acids (FAs) by high-performance liquid chromatography (HPLC). researchgate.netnih.govnih.gov This method is applicable to both free fatty acids (FFAs) and esterified fatty acids (EFAs) found in various biological and industrial samples. researchgate.net The derivatization process converts the fatty acids, which often lack a strong chromophore, into 2-nitrophenylhydrazide derivatives that can be easily detected by UV-Visible spectrophotometry. researchgate.netresearchgate.net

The fundamental reaction involves the coupling of the carboxylic acid group of the fatty acid with this compound hydrochloride (2-NPH·HCl). aocs.org This condensation reaction is typically facilitated by a coupling agent, most commonly a carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl), in an acidic environment. researchgate.netresearchgate.net The reaction proceeds under mild conditions, and for total fatty acid analysis, a saponification step is first performed to hydrolyze esterified fatty acids into their free form. researchgate.netnih.gov The resulting 2-nitrophenylhydrazides are stable and can be extracted from the reaction mixture, often with n-hexane, for subsequent chromatographic analysis. researchgate.net

This derivatization strategy offers significant advantages for fatty acid analysis. It is a simple, rapid, and reliable method that often requires no extensive sample work-up steps. researchgate.netnih.govnih.gov The resulting derivatives allow for the isocratic separation of a wide range of saturated, monounsaturated, and polyunsaturated fatty acids with short retention times on reversed-phase HPLC columns. researchgate.netnih.govoup.com The technique demonstrates high resolution, capable of separating cis-trans isomers and double-bond positional isomers. researchgate.netnih.govsci-hub.se The sensitivity of the method is notably high, enabling the determination of fatty acids in small sample volumes, such as 10 microliters of human plasma. nih.gov When coupled with tandem mass spectrometry (LC-MS/MS), the detection limits can reach the femtomole level, which is approximately 1000 times more sensitive than previous HPLC-UV methods. researchgate.netnih.gov

The utility of this method has been demonstrated across various sample types, as shown in the table below.

| Sample Matrix | Types of Fatty Acids Analyzed | Analytical Technique | Key Findings/Advantages | Reference |

|---|---|---|---|---|

| Biological Materials | Free Fatty Acids (FFAs) and Esterified Fatty Acids (EFAs) | HPLC-UV | Simple, rapid, reliable method with no sample work-up. Good resolution and sensitivity. | researchgate.net |

| Milk and Milk Products | Short-chain (C2:0-C6:0) and Long-chain (C8:0-C22:6) FAs | HPLC-UV | Allows separation of short- and long-chain FAs by simple solvent extraction post-derivatization. | nih.gov |

| Human Plasma and Lipoproteins | Total or free long-chain (>C12) FAs | HPLC-UV | Improved method for small sample volumes (10 µL) with good recovery (94.1-109.4%). | nih.gov |

| Fats and Oils | Saturated and unsaturated FAs (C8:0-C22:6) | HPLC-UV | Rapid analysis (22 min) with improved isocratic separation of 29 different FAs. | nih.govoup.com |

| Human Plasma | 18 FAs from C4 to C26 | LC-MS/MS | High-throughput capacity with excellent linearity and sensitivity (LOD 0.2-330 fmol). | nih.gov |

| Pictorial Works of Art | Fatty acids from drying oils (myristic, palmitic, oleic, stearic) | HPLC-UV | Method for identifying lipid binders in art, using microwave heating to accelerate derivatization. | researchgate.net |

Derivatization for Carbonyl Pollutant Analysis

This compound is a valuable reagent for the derivatization of carbonyl compounds, such as aldehydes and ketones, which are often present as pollutants in industrial and environmental samples. nih.govresearchgate.netchemimpex.com The reaction mechanism is analogous to that of the well-known Brady's test, which uses 2,4-dinitrophenylhydrazine (2,4-DNPH). allen.inchemguide.co.uk The reaction is a nucleophilic addition-elimination, also known as a condensation reaction. chemguide.co.ukwikipedia.orglibretexts.org The nucleophilic -NH2 group of the 2-NPH molecule attacks the electrophilic carbonyl carbon of an aldehyde or ketone. uomustansiriyah.edu.iq This is followed by the elimination of a water molecule, resulting in the formation of a stable 2-nitrophenylhydrazone derivative. chemguide.co.ukwikipedia.org

These derivatives are typically colored and possess strong UV-absorbing properties, which facilitates their detection and quantification using HPLC with diode array detection (DAD). nih.govresearchgate.net The resulting UV spectra can provide information about the functionality of the original compound, helping to distinguish between a carboxylic acid or a ketone/aldehyde derivative. nih.govresearchgate.net While retention time and UV spectra are useful for identifying known compounds, the identification of unknown carbonyl pollutants often requires a more definitive technique. nih.govresearchgate.net

For the structural elucidation of unknown derivatives, on-line atmospheric pressure chemical ionization mass spectrometry (APCI-MS) is employed. nih.govresearchgate.net APCI-MS analysis of the 2-NPH derivatives provides molecular mass information and fragmentation patterns that are crucial for identifying the original carbonyl compound. nih.gov This combined HPLC-DAD-APCI-MS approach provides a novel and specific method for the determination of carbonyl pollutants. nih.govresearchgate.net The electron-withdrawing nitro group on the phenyl ring of the reagent enhances its reactivity with carbonyl compounds and facilitates detection. allen.in Unlike carboxylic acids, amides, and esters, which are generally unreactive under these conditions, aldehydes and ketones readily form precipitates, allowing for their selective detection. wikipedia.orgrsc.org

| Reagent | Target Analytes | Reaction Type | Product | Analytical Method | Reference |

|---|---|---|---|---|---|

| This compound (2-NPH) | Aldehydes, Ketones, Carboxylic Acids | Nucleophilic Addition-Elimination (Condensation) | 2-Nitrophenylhydrazone / 2-Nitrophenylhydrazide | HPLC-DAD, HPLC-APCI-MS | nih.govresearchgate.net |

| 2,4-Dinitrophenylhydrazine (2,4-DNPH) | Aldehydes, Ketones | Nucleophilic Addition-Elimination (Condensation) | 2,4-Dinitrophenylhydrazone | HPLC-UV, LC-APPI-MS | allen.innih.govmdpi.com |

The reaction of 2-NPH with carbonyl compounds is a robust method for creating derivatives that can be separated by HPLC and identified by mass spectrometry, making it a powerful tool for analyzing carbonyl pollutants in complex matrices. nih.govresearchgate.net

Derivatization for Amino and Carbonyl Compound Profiling

In the comprehensive analysis of complex biological or food samples, it is often necessary to profile multiple classes of compounds simultaneously. This compound plays a crucial role in workflows designed for the broad profiling of carbonyl compounds, which can then be combined with analyses of other compound classes, such as amino compounds. isnff-jfb.comsciopen.comisnff-jfb.com This approach provides a more complete metabolic or compositional snapshot of the sample. isnff-jfb.comresearchgate.net

In such studies, a sample is typically divided or subjected to sequential extraction and derivatization steps. For instance, in the analysis of a fermented sour soup, amino compounds were first identified using a specific derivatization reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate), while other compounds, including carbonyls, were analyzed separately. isnff-jfb.comsciopen.comisnff-jfb.com The carbonyl compounds, which include carboxylic acids, aldehydes, and ketones, are derivatized with 2-NPH to form their corresponding hydrazides and hydrazones. isnff-jfb.comresearchgate.net

The derivatization reaction with 2-NPH converts all carbonyl-containing molecules into derivatives suitable for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netisnff-jfb.com Although the specific reaction mechanism differs slightly for carboxylic acids (requiring a coupling agent like EDC) versus aldehydes/ketones, both types of derivatives can be detected with high sensitivity. isnff-jfb.com In negative ion mode mass spectrometry, these derivatives often yield a strong and stable product ion, such as m/z 137, which can be used for precursor ion scanning to selectively detect all 2-NPH-derivatized compounds in the sample. isnff-jfb.comresearchgate.net

This strategy has been successfully applied to:

Food Analysis : Comprehensive profiling of fermented foods like Hong Yao sour soup, identifying not only simple carboxylic acids like lactic and acetic acid but also amino acid metabolites such as α-keto acids. isnff-jfb.comsciopen.comisnff-jfb.comresearchgate.net

Metabolomics : Derivatization with 2-NPH increases the hydrophobicity of polar analytes, improving their retention on reversed-phase chromatography columns and enhancing detection sensitivity. diva-portal.orgnih.gov This is particularly useful for analyzing short-chain fatty acids and intermediates of the tricarboxylic acid (TCA) cycle. diva-portal.org

Peptide Analysis : A strategy termed "NPHylation" uses 2-NPH to derivatize the C-terminal carboxyl group of peptides. nih.gov This modification significantly increases the hydrophobicity of highly hydrophilic peptides, improving their separation and detection by LC-MS. nih.gov It also helps to eliminate C-terminal rearrangement during fragmentation in the mass spectrometer, leading to more reliable sequence data. nih.gov

By integrating 2-NPH derivatization into a larger analytical scheme, researchers can achieve comprehensive profiling of both amino and carbonyl compounds, providing valuable insights into the biochemistry of complex systems. isnff-jfb.comisnff-jfb.com

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a important method in quantum chemistry for investigating the electronic structure and properties of molecules. rsc.org This computational approach is founded on the principle that the ground-state properties of a many-electron system can be determined from the electron density, which is a function of only three spatial coordinates. mdpi.com DFT offers a favorable balance between computational cost and accuracy, making it a widely used tool for studying molecules like 2-Nitrophenylhydrazine. google.com Theoretical studies employing DFT allow for the calculation of various molecular properties, including optimized geometries, electronic structure, and reactivity descriptors. researchgate.netresearchgate.net

A fundamental step in computational chemistry is geometry optimization, a process that seeks to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable, structure of a molecule. arxiv.org This is typically performed using analytical gradients, where the geometry is iteratively adjusted until a stationary point on the potential energy surface is located. gaussian.com For this compound, DFT calculations, for instance using the B3LYP functional with a 6-311G++ basis set, have been applied to determine its structural and spectroscopic characteristics. researchgate.net

The optimization process yields key geometric parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net In the optimized structure of this compound, the phenyl ring is planar. The nitro group (NO₂) and the hydrazine (B178648) group (-NHNH₂) lie nearly in the same plane as the benzene (B151609) ring, a conformation stabilized by intramolecular hydrogen bonding between one of the hydrazine hydrogens and an oxygen of the nitro group. The geometry around the nitrogen atoms of the hydrazine moiety is typically pyramidal.

The table below presents selected optimized geometric parameters for a representative phenylhydrazine (B124118) derivative, calculated using DFT, to illustrate the typical data obtained from geometry optimization.

Table 1: Representative Optimized Geometric Parameters for a Phenylhydrazine Derivative

| Parameter | Bond | Theoretical Value (Å) |

|---|---|---|

| Bond Length | N-N | 1.360 |

| Bond Length | C-N (Hydrazine) | 1.362 |

| Bond Length | C-N (Nitro Group) | 1.468 |

Note: Data is representative of a substituted phenylhydrazone and serves as an illustration of typical calculated values. conicet.gov.ar

The electronic structure of a molecule governs its chemical behavior. DFT calculations are instrumental in analyzing this structure by determining the energies and distributions of molecular orbitals. physchemres.org Key among these are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. wuxibiology.com The energy of the HOMO is related to the molecule's ionization potential (the ability to donate an electron), whereas the LUMO energy is related to its electron affinity (the ability to accept an electron). researchgate.net A higher HOMO energy indicates a better electron donor, while a lower LUMO energy signifies a better electron acceptor. wuxibiology.com

For this compound, the HOMO is expected to have significant contributions from the π-orbitals of the phenyl ring and the non-bonding p-orbital of the terminal nitrogen atom of the hydrazine group. conicet.gov.ar The LUMO is anticipated to be characterized by the π* anti-bonding orbitals distributed over the nitro group and the benzene ring. conicet.gov.ar This distribution facilitates intramolecular charge transfer from the electron-donating hydrazine moiety to the electron-withdrawing nitro-substituted phenyl ring.

The following table provides representative theoretical values for HOMO and LUMO energies, based on DFT calculations for analogous nitroaromatic compounds.

Table 2: Representative Frontier Orbital Energies

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) |

|---|---|---|---|

| This compound (Representative) | DFT/B3LYP | -6.15 | -2.65 |

Note: Values are representative and based on data for similar structures like nitrobenzene (B124822) and dinitrophenylhydrazine derivatives to illustrate typical computational results. conicet.gov.arresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE or ΔG), is a crucial parameter for describing molecular reactivity and kinetic stability. researchgate.net A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive. physchemres.org The gap can be calculated directly from the orbital energies:

ΔE = ELUMO - EHOMO

Using the representative values from Table 2, the HOMO-LUMO energy gap can be calculated:

ΔE = (-2.65 eV) - (-6.15 eV) = 3.50 eV

This value suggests a molecule that is relatively stable but possesses sufficient reactivity to participate in various chemical reactions.

The electron density distribution describes the probability of finding an electron in a particular region of the molecule. DFT calculations can map this density to reveal how charge is distributed. In this compound, the high electronegativity of the oxygen and nitrogen atoms results in a significant accumulation of electron density on the nitro and hydrazine groups.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. researchgate.net It is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. The MEP map visually indicates the electron-rich and electron-poor regions of a molecule. rsc.org

Negative Regions (Red to Yellow): These areas are electron-rich and are susceptible to electrophilic attack.

Positive Regions (Blue): These areas are electron-poor or have a partial positive charge (e.g., hydrogen atoms) and are favorable for nucleophilic attack. researchgate.net

For this compound, the MEP map would show the most negative potential (red) localized on the highly electronegative oxygen atoms of the ortho-nitro group, identifying them as the primary sites for electrophilic interactions and hydrogen bonding. rsc.org The hydrogen atoms of the hydrazine group (-NHNH₂) would exhibit a positive potential (blue), indicating their role as hydrogen bond donors. The phenyl ring would display intermediate potential (green). This analysis helps in understanding the intermolecular interactions and the chemical reactivity of the molecule. rsc.org

Electronic Structure Analysis

Dipole Moments

Atomic Charges

The distribution of atomic charges in a molecule is fundamental to understanding its electrostatic potential and reactivity. For derivatives of this compound, methods like Natural Population Analysis (NPA) and Mulliken Atomic Charge (MAC) are employed to quantify these charges. researchgate.net While a specific table of atomic charges for this compound was not found, analyses of related compounds provide a general understanding. In nitrophenylhydrazine (B1144169) derivatives, the nitro group significantly influences the electron density of the aromatic ring. science.gov The oxygen atoms of the nitro group carry substantial negative charges, while the nitrogen atom of the nitro group and the carbon atom to which it is attached become more positive. The hydrazine moiety also exhibits a complex charge distribution that is sensitive to its conformation and intermolecular interactions.

Vibrational Spectra Analysis (FT-IR)

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups within a molecule. Theoretical calculations using DFT are often used to complement experimental FT-IR data by providing a detailed assignment of vibrational modes. For derivatives of this compound, FT-IR spectra have been characterized. researchgate.net For instance, in a study of an azo-azomethine pyrazole (B372694) synthesized from this compound, characteristic vibrational frequencies were assigned. mdpi.com

Key vibrational modes expected for this compound include:

N-H Stretching: The hydrazine group (NH-NH2) will exhibit N-H stretching vibrations, typically in the range of 3200-3400 cm⁻¹.

NO₂ Stretching: The nitro group shows characteristic asymmetric and symmetric stretching vibrations, usually found around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Aromatic C-H Stretching: These vibrations occur above 3000 cm⁻¹.

Aromatic C=C Stretching: These appear in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching of the C-N bond connecting the phenyl ring to the hydrazine group is also a characteristic vibration.

In a derivative, 1-(1,3-diphenylallylidene)-2-(2-nitrophenyl)hydrazine, the O1/N3/O2 plane of the nitro group is nearly coplanar with its attached benzene ring, with a small dihedral angle of 4.15(6)°. researchgate.net This planarity is often influenced by intramolecular hydrogen bonding.

Molecular Reactivity Analysis

The reactivity of this compound and its derivatives is governed by their electronic structure. Computational methods provide key descriptors of reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the electrophilicity index. researchgate.net These parameters help in understanding the molecule's ability to participate in chemical reactions. For instance, quantum chemical calculations have been performed on various hydrazine derivatives to correlate their molecular structure with their inhibition efficiencies for metal corrosion. researchgate.net

Polarization Effects and Stability

The presence of the electron-withdrawing nitro group (-NO₂) at the ortho position of the phenyl ring induces a strong polarization in the this compound molecule. This effect significantly influences the molecule's stability and reactivity. The polarization creates electron-deficient (electrophilic) and electron-rich (nucleophilic) sites within the molecule. The stability of nitrophenylhydrazine derivatives is a crucial factor, especially considering that some nitroaromatic compounds can be thermally sensitive. acad.roarchive.org The optimization of reaction conditions, such as temperature and solvent, is important for ensuring the stability of derivatives during synthesis. science.govscience.gov Intramolecular hydrogen bonding, often observed between the N-H of the hydrazine group and an oxygen atom of the ortho-nitro group, plays a significant role in stabilizing the molecular conformation. researchgate.netdoi.org

Crystallographic Studies and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state, providing precise information on bond lengths, bond angles, and conformations. Several derivatives of this compound have been studied using this technique, revealing key structural features.

These studies often show that the molecules are nearly planar, a conformation that is frequently stabilized by an intramolecular N-H···O hydrogen bond between the hydrazine proton and an oxygen atom of the ortho-nitro group. researchgate.netdoi.org This interaction helps to lock the conformation of the molecule. For example, in 1-(2-Furylmethylene)-2-(2-nitrophenyl)hydrazine, the molecule is roughly planar, and an intramolecular N-H···O hydrogen bond is observed. researchgate.net

In the solid state, the crystal packing is typically governed by intermolecular forces such as hydrogen bonds and π-π stacking interactions. A study on 1-(2-chloronicotinoyl)-2-(2-nitrophenyl)hydrazine revealed the existence of three different polymorphs, each with a unique three-dimensional supramolecular structure built through various hydrogen bonding networks (N-H···O, C-H···N, C-H···O) and, in one case, aromatic π-π stacking. iucr.org The conformation of the molecule, particularly the torsion angles, can differ significantly between polymorphs, highlighting the influence of the crystalline environment on molecular shape. iucr.org

The table below summarizes crystallographic data for some derivatives of this compound.

| Compound | Crystal System | Space Group | Cell Parameters | Key Conformational Features | Reference |

|---|---|---|---|---|---|

| 1-(1,3-diphenylallylidene)-2-(2-nitrophenyl)hydrazine | Triclinic | P-1 | a = 8.169(1) Å, b = 9.868(1) Å, c = 11.774(2) Å, α = 93.02(1)°, β = 93.75(1)°, γ = 110.37(1)° | Intramolecular N-H···O hydrogen bond. Dihedral angle of 4.15(6)° between the nitro group plane and the benzene ring. | researchgate.net |

| 1-(2-chloronicotinoyl)-2-(2-nitrophenyl)hydrazine (Polymorph Ia) | Monoclinic | Cc | Not provided in abstract | Molecules linked into sheets by N-H···O and C-H···O hydrogen bonds. | iucr.org |

| 1-(2-chloronicotinoyl)-2-(2-nitrophenyl)hydrazine (Polymorph Ib) | Monoclinic | P2₁ | Not provided in abstract | Molecules linked into sheets by N-H···O, C-H···N, and C-H···O hydrogen bonds. | iucr.org |

| 1-(2-chloronicotinoyl)-2-(2-nitrophenyl)hydrazine (Polymorph Ic) | Orthorhombic | Pbcn | Not provided in abstract | Complex 3D framework from N-H···O, N-H···N, C-H···O hydrogen bonds and π-π stacking. | iucr.org |

| Methyl (2E)-3-[(2-nitrophenyl)hydrazinylidene]butanoate | - | - | - | Nearly planar conformation influenced by intramolecular N-H···O interaction. | doi.org |

Planarity of the Molecule and Deviations

Computational and theoretical studies, primarily based on X-ray crystallography of its derivatives, reveal that the this compound moiety tends towards a planar conformation. This planarity is a significant feature of its molecular structure. However, in various crystalline structures of its Schiff base derivatives, slight but measurable deviations from perfect planarity are observed.

The molecule as a whole in these derivatives is often described as "roughly planar" or "nearly coplanar". nih.goviucr.orgiucr.org For instance, in the crystal structure of 1-(2-furylmethylene)-2-(2-nitrophenyl)hydrazine, the entire molecule is approximately planar, with the largest deviation from the mean plane being -0.0973 Å. nih.goviucr.org Similarly, in 1-(butan-2-ylidene)-2-(2-nitrophenyl)hydrazine, the molecule demonstrates a nearly coplanar structure, with the most significant deviation from the mean plane (excluding the nitro group) being 0.120 Å for one of the nitro oxygen atoms. iucr.org

These deviations are often quantified by the dihedral angle between the plane of the phenyl ring and the plane of the attached hydrazine substituent. In the case of 1-(but-2-enylidene)-2-(2-nitrophenyl)hydrazine, the enylidene-hydrazine group is slightly twisted with respect to the phenyl ring, resulting in a dihedral angle of 6.5 (3)°. nih.gov An even larger dihedral angle of 10.24 (13)° is found between the furan (B31954) and benzene rings in 1-[4-(2-furyl)but-3-en-2-ylidene]-2-(2-nitrophenyl)hydrazine. researchgate.netnih.gov These torsions indicate that while the core structure strives for planarity, steric and crystal packing forces can induce notable twists. The planarity of the aromatic system is considered a factor that can influence properties like hyperpolarizability. ub.edu

Table 1: Selected Deviations from Planarity in this compound Derivatives

| Compound | Maximum Deviation from Mean Plane (Å) | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 1-(2-Furylmethylene)-2-(2-nitrophenyl)hydrazine | 0.097 (4) | 4.8 (3) | nih.gov, iucr.org |

| 1-(Butan-2-ylidene)-2-(2-nitrophenyl)hydrazine | 0.120 (2) | - | iucr.org |

| 1-(But-2-enylidene)-2-(2-nitrophenyl)hydrazine | 0.111 (2) | 6.5 (3) | nih.gov |

Intramolecular and Intermolecular Hydrogen Bonding

Hydrogen bonding plays a crucial role in defining the molecular conformation and crystal packing of this compound and its derivatives. Both intramolecular and intermolecular hydrogen bonds are significant features identified through crystallographic and spectroscopic studies.

Intramolecular Hydrogen Bonding

A predominant feature in the molecular structure of this compound derivatives is the presence of a strong intramolecular N—H⋯O hydrogen bond. researchgate.netnih.gov This bond forms a six-membered ring between the hydrogen atom of the hydrazine's amino group (N-H) and one of the oxygen atoms of the adjacent ortho-nitro group (NO₂). This interaction is consistently observed across a range of Schiff base derivatives and is believed to be a primary factor in stabilizing the molecule's nearly planar conformation. nih.goviucr.orgiucr.orgnih.gov The formation of this resonance-assisted hydrogen bond (RAHB) significantly influences the conformational preference. mdpi.com For example, in 1-(butan-2-ylidene)-2-(2-nitrophenyl)hydrazine, this intramolecular bond helps to establish the molecular configuration. iucr.org

Intermolecular Hydrogen Bonding

In the solid state, molecules of this compound derivatives are linked together through a variety of intermolecular hydrogen bonds, creating complex supramolecular architectures. iucr.org These interactions can include N—H⋯O, N—H⋯N, and weak C—H⋯O hydrogen bonds. iucr.orgiucr.org

The specific nature of these intermolecular networks can vary significantly, even leading to polymorphism, where the same compound crystallizes in different forms. For instance, 1-(2-chloronicotinoyl)-2-(2-nitrophenyl)hydrazine exists in at least three polymorphic forms, each characterized by a different arrangement of hydrogen bonds. iucr.orgiucr.org In one form, molecules are linked into sheets by one N—H⋯O and two C—H⋯O hydrogen bonds. iucr.orgiucr.org In another, the sheets are formed by a combination of N—H⋯O, C—H⋯N, and C—H⋯O bonds. iucr.orgiucr.org A third polymorph exhibits a three-dimensional framework held together by N—H⋯O, N—H⋯N, and C—H⋯O interactions, further stabilized by π⋯π stacking. iucr.orgiucr.org

In simpler derivatives, such as 1-(2-furylmethylene)-2-(2-nitrophenyl)hydrazine, weak intermolecular C—H⋯O bonds link molecules into chains. nih.goviucr.org In another example, 1-(but-2-enylidene)-2-(2-nitrophenyl)hydrazine, an intermolecular N—H⋯O bond connects two molecules around an inversion center, forming a pseudo-dimer structure. nih.gov These varied intermolecular interactions highlight the compound's ability to form diverse and intricate crystal structures. researchgate.net

Table 2: Examples of Hydrogen Bonding in this compound Derivatives

| Compound | Type of Hydrogen Bond | Description | Reference |

|---|---|---|---|

| 1-(Butan-2-ylidene)-2-(2-nitrophenyl)hydrazine | Intramolecular N—H⋯O | Stabilizes the molecular configuration. | iucr.org |

| 1-(2-Furylmethylene)-2-(2-nitrophenyl)hydrazine | Intramolecular N—H⋯O | Influences the planar conformation. | nih.gov, iucr.org |

| 1-(2-Furylmethylene)-2-(2-nitrophenyl)hydrazine | Intermolecular C—H⋯O | Links molecules into a chain. | nih.gov, iucr.org |

| 1-(But-2-enylidene)-2-(2-nitrophenyl)hydrazine | Intermolecular N—H⋯O | Links two molecules to form a pseudo-dimer. | nih.gov |

Applications in Advanced Materials and Spectroscopy

Organic Electronics and Photovoltaic Materials

2-Nitrophenylhydrazine serves as a precursor and building block in the field of organic electronics and photovoltaics. bldpharm.combldpharm.comambeed.com Organic materials are gaining significant attention for manufacturing electronic devices due to several advantages over their inorganic counterparts. researchgate.net The development of novel organic semiconductors is a key focus for creating next-generation photovoltaic devices. researchgate.netjos.ac.cn

Dye-sensitized solar cells (DSSCs) represent a promising technology that utilizes sensitizers, or dyes, to convert solar energy into electricity. acs.org The fundamental components of a DSSC include a photoanode, an electrolyte, and a counter electrode, which work together to facilitate electron injection, charge transport, and dye regeneration. nanochemres.org

While direct research on this compound in DSSCs is limited in the provided search results, the closely related compound 2,4-dinitrophenylhydrazine (B122626) is used in the synthesis of dyes for these applications. In one study, coumarin-based dyes were synthesized by reacting 3-acetyl coumarins with 2,4-dinitrophenylhydrazine. acs.org The resulting 2,4-dinitrophenylhydrazone dyes were investigated for their photovoltaic properties. The study found that the presence of electron-releasing groups on the coumarin (B35378) subunit helped in tuning the band gap, and the dyes exhibited a good photocurrent response. acs.org The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the synthesized dyes were found to be compatible with the energy levels of titanium dioxide (TiO2), a common semiconductor material in DSSCs. acs.org

Another investigation focused on designing new materials for solar cell applications based on hydrazine (B178648) derivatives in a donor-π-spacer-acceptor (D-π-A) configuration. nanochemres.org In this design, hydrazine is often used as an anchor unit to link the dye to the TiO2 surface. nanochemres.org Theoretical and experimental studies on these hydrazine-based dyes help in understanding the relationship between molecular structure and optoelectronic characteristics, confirming their potential as organic dye solar cell candidates. nanochemres.org

Azo Dye Synthesis

This compound is a key component in the synthesis of azo dyes. chemimpex.com Azo dyes are the largest and most important group of synthetic colorants, widely used in various industries, including textiles and polymers. atbuftejoste.com.ngatbuftejoste.com.ng They are characterized by the functional group (-N=N-), which links two aromatic rings. atbuftejoste.com.ng The synthesis typically involves a diazotization reaction followed by a coupling reaction. atbuftejoste.com.ngatbuftejoste.com.ng

In one synthetic approach, an azo dye labeled AXD1 was synthesized using 4-aminophenol (B1666318) as the primary aromatic amine and the related compound 2,4-dinitrophenylhydrazine as the coupling agent. atbuftejoste.com.ngatbuftejoste.com.ng The resulting dye demonstrated good to very good rub and light fastness when applied to both chrome and vegetable-tanned leather. atbuftejoste.com.ngatbuftejoste.com.ng

Another method describes the oxidative coupling reaction of drugs like Cefotaxime or Ceftazidime with 2,4-dinitrophenylhydrazine (DNPH) in a basic medium, using potassium iodate (B108269) as an oxidizing agent, to form a colored azo dye complex. kashanu.ac.irkashanu.ac.ir The intermediate species undergoes electrophilic substitution with the phenolic parts of the drug molecule to produce the final dye. kashanu.ac.irkashanu.ac.ir

| Synthesized Azo Dye Properties (from AXD1) | |

| Primary Aromatic Amine | 4-aminophenol |

| Coupling Agent | 2,4-dinitrophenylhydrazine |

| Melting Point | 192 °C atbuftejoste.com.ng |

| Wavelength of Max. Absorption (λmax) | 372.00 nm atbuftejoste.com.ng |

| Identified Functional Groups (FTIR) | C-H, N-H, C-N, C=C-C, -N=N-, carboxylate atbuftejoste.com.ng |

| Solubility | Soluble in water and ethanol (B145695) atbuftejoste.com.ng |

Functional Materials with Tunable Properties

The chemical structure of this compound allows it to be a building block for functional materials where properties like photosensitivity and electrochemical activity can be precisely controlled. chemimpex.com

This compound can be incorporated into larger molecular structures to create photosensitive compounds. Photosensitivity is a critical property in materials used for photodynamic therapy, imaging, and optical devices. For instance, the derivatization of biotin (B1667282) with this compound is a key step in certain analytical methods, and related biotin conjugates have been synthesized for use in targeted therapy and imaging. researchgate.net The reaction of this compound with other molecules can lead to derivatives with specific light-absorbing characteristics. iucr.org While direct photo-excitation of some related compounds can lead to the generation of free radicals, indicating a molecular basis for photosensitivity, the primary application lies in its use as a synthetic component to build larger photosensitive systems. nih.gov

The electrochemical properties of nitrophenylhydrazine (B1144169) derivatives are utilized in analytical chemistry. A study on the related compound 2,4-dinitrophenylhydrazine (DNPH) detailed its electrochemical behavior when used as a derivatizing agent for carbonyl compounds. researchgate.net The resulting derivatives (aldehyde-2,4-dinitrophenylhydrazones) exhibit well-defined oxidation waves at a glassy carbon electrode, which forms the basis for their determination with an electrochemical detector. researchgate.net Electrochemical impedance spectroscopy has also been used to study the interaction between aldehydes and 2,4-DNPH, showing a charge transfer process controls the reaction. researchgate.net This electrochemical activity allows for the development of sensitive and selective methods for detecting various aldehydes and ketones in samples like drinking water and fuel ethanol. researchgate.net

Derivatives of this compound have been shown to possess specific and powerful binding capabilities, making them valuable in drug discovery and analytical chemistry. In a study targeting the tobacco mosaic virus (TMV), a series of derivatives were synthesized, with one compound in particular exhibiting a strong binding capability to the TMV helicase enzyme. researchgate.net This specific interaction inhibited the enzyme's function, demonstrating potent anti-viral potential that surpassed commercial drugs like Acyclovir in in-vitro tests. researchgate.net

Furthermore, this compound is used as a derivatizing agent due to its ability to bind specifically to certain functional groups. It reacts with the carboxyl group of fatty acids and biotin, allowing for their detection and quantification via high-performance liquid chromatography (HPLC). researchgate.netbiosynth.com This reaction forms a stable derivative that can be easily detected. chemimpex.comresearchgate.net

Electrochemical Activity

Colorimetric Sensors

This compound (2-NPH) and its derivatives are extensively utilized in the creation of colorimetric sensors, which allow for the visual detection of various chemical species through color changes. doi.orgrsc.orgacs.org These sensors are valued for their simplicity, cost-effectiveness, and the ability to provide rapid, on-site analysis without the need for sophisticated instrumentation. rsc.org The underlying principle of these sensors often involves the reaction of the hydrazine group with an analyte, leading to the formation of a new compound with a distinct color. The presence of the electron-withdrawing nitro group on the phenyl ring can enhance the sensitivity of these sensors. rsc.org

Derivatives of this compound, particularly 2,4-dinitrophenylhydrazine (DNPH), are well-established reagents for detecting aldehydes and ketones. researchgate.net The reaction between DNPH and a carbonyl compound forms a 2,4-dinitrophenylhydrazone, which is a colored precipitate. This reaction is a classical method for the qualitative and quantitative analysis of these carbonyl compounds.